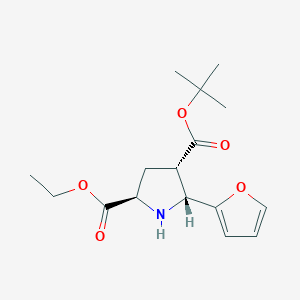
2-chloro-N-(2,4-dimethyl-6-nitrophenyl)acetamide
Descripción general
Descripción
“2-chloro-N-(2,4-dimethyl-6-nitrophenyl)acetamide” is a chemical compound with the CAS Number: 1170501-18-4. It has a molecular weight of 242.66 . This compound is a derivative of acetamide, which is a family of organic compounds sharing the common functional group RCO-NH2 .
Molecular Structure Analysis
The molecular structure of “this compound” contains a total of 27 bonds, including 16 non-H bonds, 9 multiple bonds, 2 rotatable bonds, 3 double bonds, and 6 aromatic bonds. It also includes 1 secondary amide .
Physical and Chemical Properties Analysis
The compound “this compound” has a molecular weight of 242.66 . More detailed physical and chemical properties are not available in the current resources.
Mecanismo De Acción
Target of Action
Similar compounds such as chloroacetamides are known to inhibit synthesis of certain long-chain fatty acids
Mode of Action
Based on the structure and properties of similar compounds, it may interact with its targets by forming covalent bonds, leading to inhibition of the target’s function . More detailed studies are required to elucidate the precise mode of action.
Biochemical Pathways
Related compounds are known to interfere with the synthesis of long-chain fatty acids , which are crucial for various cellular functions including energy storage and cell membrane integrity. The disruption of these pathways can lead to reduced growth and viability of cells.
Result of Action
Based on the known effects of similar compounds, it may lead to inhibition of cell growth and viability due to disruption of fatty acid synthesis . More research is needed to confirm these effects and to explore other potential impacts of the compound’s action.
Action Environment
The action, efficacy, and stability of 2-chloro-N-(2,4-dimethyl-6-nitrophenyl)acetamide can be influenced by various environmental factors. For instance, the compound’s solubility in different solvents can affect its absorption and distribution Additionally, factors such as temperature and pH can impact the compound’s stability and activity
Propiedades
IUPAC Name |
2-chloro-N-(2,4-dimethyl-6-nitrophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O3/c1-6-3-7(2)10(12-9(14)5-11)8(4-6)13(15)16/h3-4H,5H2,1-2H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDQRVOMAODVOQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)[N+](=O)[O-])NC(=O)CCl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl [2-methoxy-4-(1H-tetrazol-1-yl)phenyl]carbamate](/img/structure/B1387762.png)
![tert-Butyl 4-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine-1-carboxylate](/img/structure/B1387764.png)

![4-[(4-Methylpiperazin-1-yl)methyl]benzamide](/img/structure/B1387768.png)

![2-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B1387773.png)


![2-[4-(tert-Butoxycarbonyl)piperazino]-3-chloroisonicotinic acid](/img/structure/B1387778.png)

![Ethyl 3-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1387780.png)



